Monopalmitin shows promise as a carrier molecule in drug delivery systems due to its amphiphilic nature. Its hydrophobic tail allows it to interact with lipophilic drugs, while its hydrophilic head group facilitates interaction with aqueous environments. This characteristic allows monopalmitin to encapsulate drugs and enhance their solubility, bioavailability, and targeted delivery to specific tissues []. Studies have explored the use of monopalmitin-based nanoparticles for delivering anticancer drugs, with promising results in preclinical models [].
Monopalmitin plays a role in various metabolic processes within the body. Research suggests that it may influence insulin sensitivity, glucose homeostasis, and lipid metabolism []. Studies have shown that monopalmitin supplementation can improve insulin sensitivity in individuals with prediabetes and type 2 diabetes []. Additionally, monopalmitin may influence gut microbiota composition and function, potentially impacting overall metabolic health [].
Monopalmitin, also known as glycerol α-monopalmitate, is a monoacylglycerol formed from the esterification of palmitic acid with glycerol. Its molecular formula is C₁₉H₃₈O₄, and it has a molecular weight of 330.51 g/mol. Monopalmitin appears as a white to almost white powder or crystal with a melting point ranging from 73.0 to 77.0 °C. It is soluble in methanol and exhibits a purity of over 95% when analyzed using gas chromatography .
In addition to synthesis, monopalmitin can be hydrolyzed back into glycerol and palmitic acid, especially in the presence of water and heat:
Monopalmitin has garnered attention for its potential biological activities. Research indicates that it may possess antibacterial and antifungal properties, making it a candidate for use in food preservation and pharmaceutical applications . Additionally, monopalmitin has been studied for its role in modulating lipid metabolism and its effects on cellular signaling pathways.
The synthesis of monopalmitin can be achieved through several methods:
Monopalmitin finds applications across various fields:
Studies have explored the interactions of monopalmitin with other compounds, particularly in the context of drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs by forming stable emulsions or micelles . Furthermore, research into its interactions with cell membranes indicates potential roles in enhancing cellular uptake of therapeutic agents.
Monopalmitin shares structural similarities with other monoacylglycerols but exhibits unique properties that distinguish it from them. Below is a comparison table highlighting some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Monostearin | C₁₉H₃₈O₄ | Derived from stearic acid; higher melting point |
| Monolaurin | C₁₇H₃₄O₄ | Derived from lauric acid; known for antimicrobial activity |
| 2-Palmitoylglycerol | C₁₉H₃₈O₄ | Metabolite found in Escherichia coli; involved in lipid signaling |
Monopalmitin is particularly notable for its balance between hydrophilic and lipophilic properties, making it effective as an emulsifier in various formulations.
Monopalmitin is a monoacylglycerol compound characterized by the molecular formula C₁₉H₃₈O₄ and a molecular weight of 330.5026 atomic mass units [2] [8]. The compound belongs to the chemical class known as monoacylglycerols, which are glycerides composed of a glycerol molecule linked to a single fatty acid via an ester bond [3]. Specifically, monopalmitin consists of a glycerol backbone esterified with palmitic acid (hexadecanoic acid), resulting in a structure that contains both hydrophilic hydroxyl groups and a hydrophobic fatty acid chain [7] [12].
The molecular structure exhibits a racemic stereochemistry with one defined stereocenter, indicating the presence of both enantiomeric forms in equal proportions [8] [36]. The compound possesses no E/Z centers and carries no formal charge, presenting as a neutral molecule under standard conditions [36]. The exact mass of monopalmitin is determined to be 330.27700 atomic mass units, with a polar surface area of 66.76000 square Angstroms [27].
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₈O₄ [2] |
| Molecular Weight | 330.5026 g/mol [8] |
| Exact Mass | 330.27700 u [27] |
| Polar Surface Area | 66.76000 Ų [27] |
| Defined Stereocenters | 0/1 [8] |
| Optical Activity | Racemic (±) [36] |
Monopalmitin exhibits positional isomerism due to the presence of both primary and secondary alcohol groups in the glycerol backbone, allowing for the formation of two distinct regioisomers [3]. This structural variation results from the ability of the palmitic acid moiety to attach to different positions on the glycerol molecule, creating compounds with identical molecular formulas but different connectivity patterns [12].
1-Monopalmitin, also known as glycerol 1-monopalmitate or alpha-monopalmitin, represents the isomeric form where the palmitic acid chain is esterified to the primary alcohol group at the sn-1 position of glycerol [2] [8]. This compound is systematically named as 2,3-dihydroxypropyl hexadecanoate, reflecting the attachment of the hexadecanoic acid (palmitic acid) to the first carbon of the glycerol backbone [2]. The Chemical Abstracts Service registry number for this isomer is 542-44-9 [2] [27].
The 1-monopalmitin isomer exhibits specific physical properties including a melting point of 75°C, a boiling point of 451.3°C at 760 mmHg, and a density of 0.969 g/cm³ [27]. The compound demonstrates a flash point of 146.7°C and a logarithmic partition coefficient (LogP) value of 4.36410, indicating its lipophilic nature [27]. This isomer occurs naturally as a minor component in various vegetable oils, including olive oil, where it contributes to the overall lipid profile [8].
2-Monopalmitin, alternatively designated as beta-monopalmitin, represents the positional isomer where palmitic acid is esterified to the secondary hydroxyl group at the sn-2 position of the glycerol molecule [3] [24]. This compound is systematically named as 1,3-dihydroxypropan-2-yl hexadecanoate, indicating the specific attachment pattern of the fatty acid chain [13]. The 2-monopalmitin isomer is registered under the Chemical Abstracts Service number corresponding to its unique structural arrangement [13].
Research investigations have demonstrated that 2-monopalmitin can be synthesized through enzymatic methods involving the selective hydrolysis of tripalmitin using lipase enzymes, specifically targeting the ester bonds at the sn-1 and sn-3 positions while preserving the central ester linkage [24]. Nuclear magnetic resonance spectroscopy analysis of 2-monopalmitin reveals characteristic chemical shifts that differentiate it from its 1-monopalmitin counterpart, particularly in the glycerol backbone region where the proton environments differ significantly [24].
Nuclear magnetic resonance spectroscopy serves as a fundamental technique for the structural characterization of monopalmitin isomers [9] [11]. Phosphorus-31 nuclear magnetic resonance spectroscopy has been successfully employed for the analysis of monoglycerides, including monopalmitin, through the conversion of these compounds into dioxaphospholane derivatives [9] [10]. This methodology enables the differentiation and quantification of 1-monoglycerides and 2-monoglycerides with detection limits reaching 0.014% for certain applications [9].
Proton nuclear magnetic resonance spectroscopy provides detailed structural information about monopalmitin, revealing characteristic chemical shifts for different molecular regions [11] [24]. The hydroxyl groups of monopalmitin appear as distinct signals, while the glycerol backbone protons exhibit chemical shifts exceeding 3.50 parts per million due to their direct bonding to oxygen atoms [11] [24]. Carbon-13 nuclear magnetic resonance spectroscopy further elucidates the molecular structure by displaying specific peaks at 63.35, 65.16, and 70.28 parts per million corresponding to the inequivalent carbon atoms in the glycerol backbone [24].
Infrared spectroscopy constitutes another essential characterization method for monopalmitin analysis [11] [37]. The technique reveals characteristic absorption bands including a broad peak at approximately 3370 parts per million attributed to hydroxyl group stretching, a sharp peak at 2922.93 parts per million indicating aliphatic carbon-hydrogen stretching, and a strong peak at 1737.21 parts per million corresponding to carbonyl carbon-oxygen double bond stretching [11]. Fourier transform infrared spectroscopy has been utilized to monitor hydrogen bonding states in monoglyceride systems, providing insights into intermolecular interactions [37] [40].
Mass spectrometry techniques, particularly gas chromatography-mass spectrometry, offer precise molecular weight determination and fragmentation pattern analysis for monopalmitin [13] [24]. The mass spectral data typically displays molecular ion peaks consistent with the expected molecular weight of 330.5026 atomic mass units, along with characteristic fragmentation patterns that confirm the structural identity [13].
High-performance liquid chromatography represents a widely employed method for monopalmitin analysis, particularly in the determination of positional isomers [15] [16]. Research has demonstrated the successful application of high-performance liquid chromatography with evaporative light-scattering detection for the separation, quantification, and identification of sn-2 monoglycerides, including monopalmitin derivatives [15] [17]. The methodology exhibits excellent analytical performance with detection limits of 0.19 micrograms, quantification limits of 0.38 micrograms, and linear response ranges spanning 1-200 micrograms with correlation coefficients of 0.999 [15] [17].
Gas chromatography methods have been developed for the simultaneous determination of multiple components during monoglyceride synthesis, including monopalmitin and related compounds [19] [22]. These techniques utilize capillary columns with methyl polysiloxane stationary phases, achieving excellent separation of analytes within 35-minute analysis periods [19]. The gas chromatography approach requires derivatization procedures, typically involving trimethylsilylation of free hydroxyl groups to enhance volatility and improve chromatographic behavior [19] [22].
Thin-layer chromatography serves as a preparative and analytical tool for monopalmitin purification and identification [24] [31]. This technique enables the separation of monopalmitin from related compounds such as diglycerides and triglycerides through appropriate solvent systems and detection methods [24]. The method proves particularly valuable in monitoring reaction progress during synthetic procedures and assessing product purity [31].
| Analytical Method | Detection Limit | Linear Range | Precision (RSD) |
|---|---|---|---|
| HPLC-ELSD | 0.19 μg [15] | 1-200 μg [15] | 1.10% [15] |
| ³¹P NMR | 0.014% [9] | Variable [9] | Not specified [9] |
| GC-MS | Variable [19] | Wide range [19] | Not specified [19] |
Monopalmitin exhibits complex molecular interactions arising from its amphiphilic nature, combining hydrophilic glycerol regions with hydrophobic fatty acid chains [23] [37]. The compound demonstrates significant hydrogen bonding capabilities through its hydroxyl groups, which serve as both hydrogen bond donors and acceptors [37] [40]. Research has identified intramolecular hydrogen bonding between the sn-3 hydroxyl group and the carbonyl oxygen of the ester linkage in monoglyceride structures, including monopalmitin [40].
Molecular dynamics simulations have provided insights into the interaction patterns of monopalmitin in various environments [23]. Studies examining monopalmitin behavior in biodiesel mixtures reveal preferential associations with alkane molecules, particularly hexadecane, with the highest probability interactions occurring at distances of 0.5 to 0.7 nanometers [23]. These investigations demonstrate that monopalmitin molecules exhibit distinct spatial distribution patterns and molecular orientation preferences in hydrocarbon environments [23].
The conformational properties of monopalmitin are influenced by the flexibility of the glycerol backbone and the freedom of rotation around single bonds [28]. Glycerol-containing molecules, including monopalmitin, possess multiple possible conformers due to the three hydroxyl groups and their capacity for both intramolecular and intermolecular hydrogen bonding [28]. Density functional theory calculations have indicated that glycerol derivatives can adopt numerous conformational states, with energetic preferences determined by hydrogen bonding patterns and steric interactions [28].
Intermolecular forces governing monopalmitin behavior include van der Waals interactions, hydrogen bonding, and dipole-dipole attractions [26] [29]. The hydrogen bonding interactions are particularly significant due to the presence of hydroxyl groups capable of forming strong directional bonds with neighboring molecules [26] [35]. These interactions contribute to the self-assembly properties of monopalmitin and its ability to form ordered structures in various media [37].